Controlled Hydrolytic Release vs. Direct Free Thiol Addition in Thermally Processed Coffee
In Nestec S.A. patent US20110027436A1, furfurylthioacetate (FFT-Ac) was directly compared against free furfurylthiol (FFT) in retorted black and milk RTD coffee stored at 60°C for 4 weeks. Sensory panel data (n=12 trained panelists, scale −5 to +5 vs. frozen reference at 0) showed that the FFT-Ac product retained a roasty flavor score of −0.61, whereas the free FFT product degraded to −1.1—a 0.49-point advantage representing a 45% relative improvement [1]. For milk-based products, the FFT-Ac formulation achieved the highest coffee aroma (0.09), roasty aroma (−0.09), and coffee flavor (−0.18) scores, outperforming both the free FFT formulation and the no-precursor control across all five sensory dimensions [1]. Ethyl-2-(furfurylthio)acetate, possessing an additional ethyl ester group, is expected to exhibit further modulated hydrolysis kinetics within this precursor-to-thiol paradigm, providing an additional tuning handle for formulators [2].
| Evidence Dimension | Roasty flavor retention after 4 weeks at 60°C (sensory score, −5 to +5 scale) |
|---|---|
| Target Compound Data | Furfurylthioacetate (FFT-Ac): −0.61 (black RTD coffee) |
| Comparator Or Baseline | Free furfurylthiol (FFT): −1.1 (black RTD coffee); Control (no precursor): −0.67 |
| Quantified Difference | FFT-Ac outperforms FFT by 0.49 scale points (45% relative improvement); FFT-Ac outperforms control by 0.06 points on roasty flavor |
| Conditions | Retorted RTD coffee, 60°C accelerated storage, 4 weeks, 12 trained panelists, frozen reference (−40°C) scored as 0 |
Why This Matters
Direct comparative sensory data demonstrate that the thioacetate precursor strategy—and by extension its ethyl ester variant—provides quantifiably superior flavor longevity over direct thiol addition, directly impacting shelf-life specifications in RTD coffee procurement.
- [1] Huynh-Ba, T., Zhang, Y.C., Borland, C., Gretsch, C., Blank, I., Knight, C.A. Use of Thioester Flavors to Improve the Flavor Quality of Ready-to-Drink Coffee Upon Retorting and Storage. US Patent Application US20110027436A1 (Nestec S.A.), published 2011-02-03. Sensory results: paragraphs [0088]–[0092]. View Source
- [2] Russian Patent RU2497366C2. Usage of Thioether Taste-and-Flavour Additives for Improvement of Taste-and-Flavour Properties of Coffee Ready for Consumption After Autoclaving and Storage. Published 2013. Discloses furfuryl thioacetate (FFT-Ac) at 0.005–7 mg/kg for sustained flavor release. View Source
